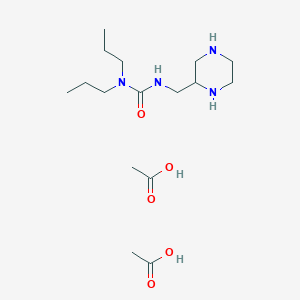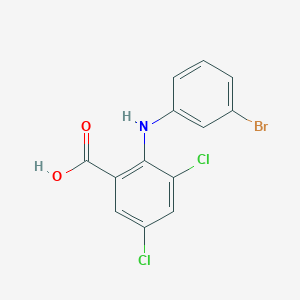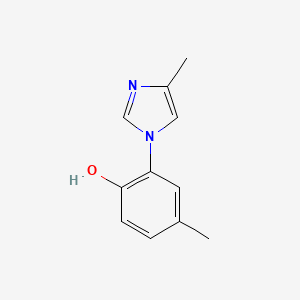
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is an organic compound that features both a phenol and an imidazole ring in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methylphenol with 4-methylimidazole. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently. The reaction conditions may vary, but a common approach involves heating the reactants in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: Both the phenol and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or imidazole rings .
科学研究应用
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies of enzyme activity.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties[][6].
作用机制
The mechanism of action of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, while the imidazole ring can coordinate with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Methylimidazole: A simpler compound with similar imidazole functionality but lacking the phenol group.
2-Methyl-4-(1H-imidazol-1-yl)phenol: A structural isomer with the same functional groups but different connectivity.
4-(1H-Imidazol-1-yl)phenol: A compound with a similar structure but without the additional methyl group on the imidazole ring.
Uniqueness
4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both a methyl-substituted phenol and a methyl-substituted imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
478685-75-5 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-11(14)10(5-8)13-6-9(2)12-7-13/h3-7,14H,1-2H3 |
InChI 键 |
VPVNBYKNLGPTJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)N2C=C(N=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


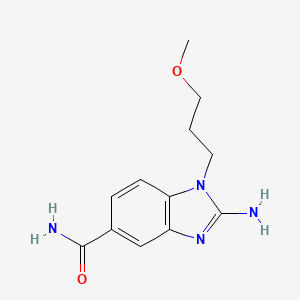
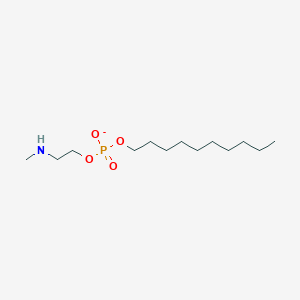
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
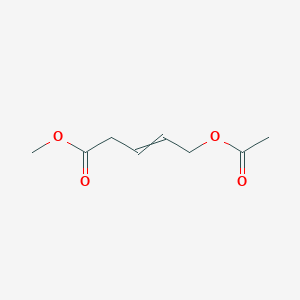
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
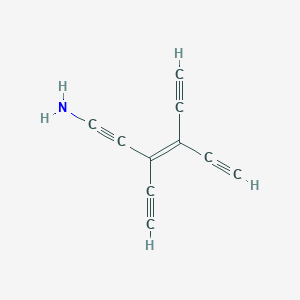
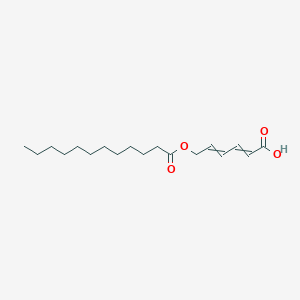
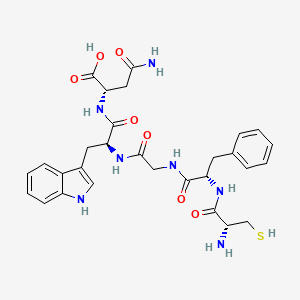
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
